4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline
Description
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Properties
IUPAC Name |
4-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-11-2-4-12(5-3-11)23-8-15-18-19-16(22-15)10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNATYXLHLJPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)CSC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the cyclization of catechol with formaldehyde.
Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Coupling of the benzodioxole and oxadiazole rings: This step involves the formation of a thioether linkage between the two rings, typically using a thiol and a suitable leaving group.
Introduction of the aniline group: This can be achieved through a nucleophilic aromatic substitution reaction, where the aniline group is introduced to the benzodioxole-oxadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-Benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
- 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Uniqueness
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline is unique due to its specific combination of the benzodioxole and oxadiazole rings, as well as the presence of the thioether and aniline groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
